2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-(2-METHOXYETHYL)ACETAMIDE
Overview
Description
2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-(2-METHOXYETHYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with cyclopropyl, methyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-(2-METHOXYETHYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the cyclo-condensation of fluorinated building blocks such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride with appropriate precursors . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as continuous flow chemistry.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-(2-METHOXYETHYL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-(2-METHOXYETHYL)ACETAMIDE is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:
2-(TRIFLUOROMETHYL)PYRIDINE-5-BORONIC ACID: Used in similar synthetic applications.
2-[3-CYCLOPROPYL-6-(5-ETHYL-2-THIENYL)-4-(TRIFLUOROMETHYL)PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID: Another compound with a pyrazolo[3,4-b]pyridine core.
These compounds share structural similarities but differ in their specific substituents and resulting properties.
Properties
IUPAC Name |
2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-N-(2-methoxyethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O2/c1-9-14-11(16(17,18)19)7-12(10-3-4-10)21-15(14)23(22-9)8-13(24)20-5-6-25-2/h7,10H,3-6,8H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUCQHSOEAGJDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(F)(F)F)CC(=O)NCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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